1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline 1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline
Brand Name: Vulcanchem
CAS No.: 352555-51-2
VCID: VC0421631
InChI: InChI=1S/C23H21N3O/c1-27-20-14-8-7-13-19(20)26-15-24-23-22(26)21(16-9-3-2-4-10-16)17-11-5-6-12-18(17)25-23/h2-4,7-10,13-15H,5-6,11-12H2,1H3
SMILES: COC1=CC=CC=C1N2C=NC3=NC4=C(CCCC4)C(=C32)C5=CC=CC=C5
Molecular Formula: C23H21N3O
Molecular Weight: 355.4g/mol

1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline

CAS No.: 352555-51-2

Main Products

VCID: VC0421631

Molecular Formula: C23H21N3O

Molecular Weight: 355.4g/mol

1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline - 352555-51-2

CAS No. 352555-51-2
Product Name 1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline
Molecular Formula C23H21N3O
Molecular Weight 355.4g/mol
IUPAC Name 1-(2-methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydroimidazo[4,5-b]quinoline
Standard InChI InChI=1S/C23H21N3O/c1-27-20-14-8-7-13-19(20)26-15-24-23-22(26)21(16-9-3-2-4-10-16)17-11-5-6-12-18(17)25-23/h2-4,7-10,13-15H,5-6,11-12H2,1H3
Standard InChIKey ZSJWVGPTHGGSIH-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C=NC3=NC4=C(CCCC4)C(=C32)C5=CC=CC=C5
Canonical SMILES COC1=CC=CC=C1N2C=NC3=NC4=C(CCCC4)C(=C32)C5=CC=CC=C5
PubChem Compound 998850
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator